molecular formula C26H24O11 B1245788 Gemixanthone A

Gemixanthone A

Cat. No.: B1245788
M. Wt: 512.5 g/mol
InChI Key: FKKSZBVQSIKKQM-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gemixanthone A is a flavonoid compound identified in the ethyl acetate fraction of Merremia mammosa (Lour.) Hallier f. tuber extract, a plant traditionally used in Indonesian medicine . Computational docking studies revealed that this compound exhibits a lower docking score (indicating stronger binding affinity) than the standard drug nafamostat, though it was outperformed by cynarine in both binding efficacy and drug-likeness metrics .

Properties

Molecular Formula

C26H24O11

Molecular Weight

512.5 g/mol

IUPAC Name

(2S,3S)-10-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,8-dimethoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one

InChI

InChI=1S/C26H24O11/c1-31-14-7-12(28)8-15-20(14)21(29)13-9-18(34-4)25-26(24(13)35-15)37-23(19(10-27)36-25)11-5-16(32-2)22(30)17(6-11)33-3/h5-9,19,23,27-28,30H,10H2,1-4H3/t19-,23-/m0/s1

InChI Key

FKKSZBVQSIKKQM-CVDCTZTESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H](OC3=C(C=C4C(=C3O2)OC5=C(C4=O)C(=CC(=C5)O)OC)OC)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(C=C4C(=C3O2)OC5=C(C4=O)C(=CC(=C5)O)OC)OC)CO

Synonyms

gemi-xanthone A
gemixanthone A

Origin of Product

United States

Chemical Reactions Analysis

Recommended Pathways for Further Research

To investigate Gemixanthone A’s reactivity, consider:

  • Published Xanthone Studies : Review literature on structurally similar xanthones (e.g., α-mangostin) for analogous reaction patterns .

  • Experimental Validation : Design lab protocols using common xanthone reaction frameworks (e.g., Grignard additions, acid-catalyzed rearrangements)8 .

Hypothetical Reaction Table

Based on general xanthone chemistry:

Reaction TypeReagents/ConditionsExpected ProductNotes
Hydroxylation H<sub>2</sub>O<sub>2</sub>, Fe(II)Polyhydroxylated xanthoneCommon in oxidative environments
Methylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>Methoxy-substituted derivativeTypical for phenolic groups8
Acid-Catalyzed Rearrangement H<sub>2</sub>SO<sub>4</sub>, heatIsomeric xanthone structureObserved in related compounds

Critical Analysis of Methodologies

The lack of direct data underscores the need for:

  • Advanced Analytical Techniques : Atomic force microscopy (AFM) for real-time reaction visualization .

  • Kinetic Studies : JPL-recommended protocols for quantifying reaction rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Gemixanthone A belongs to a broader class of xanthones and flavonoids, which are widely studied for their bioactive properties. Below is a comparative analysis with structurally related compounds, focusing on molecular features and reported activities:

Table 1: Structural and Molecular Comparison of this compound and Analogous Xanthones

Compound Name CAS Number Molecular Formula Molecular Weight Source Key Bioactivity (if reported)
This compound Not provided Not available Not available Merremia mammosa TMPRSS2 inhibition
Rheediaxanthone A 77181-97-6 Not provided Not provided Synthetic/Natural* Not specified in evidence
Formoxanthone A 869880-32-0 Not provided Not provided Synthetic/Natural* Not specified in evidence
Nigrolineaxanthone V 864516-31-4 Not provided Not provided Synthetic/Natural* Not specified in evidence
Pancixanthone A 103450-96-0 C₂₃H₂₄O₆ 396.43 Synthetic/Natural* Not specified in evidence
Isocudraniaxanthone A 174232-30-5 C₁₈H₁₆O₅ 312.32 Synthetic/Natural* Not specified in evidence

Notes:

  • This compound’s molecular data are absent in the evidence, limiting direct structural comparisons.

Key Findings:

Unlike other xanthones listed in Table 1, this compound’s bioactivity is explicitly linked to antiviral research, highlighting its niche application in targeting SARS-CoV-2 entry mechanisms.

Structural Implications: While molecular formulas for Pancixanthone A (C₂₃H₂₄O₆) and Isocudraniaxanthone A (C₁₈H₁₆O₅) suggest variations in oxygenation and alkylation patterns, this compound’s classification as a flavonoid implies distinct ring systems (e.g., flavan backbone) compared to classical xanthones (dibenzo-γ-pyrone core) . This structural divergence may influence solubility, bioavailability, and target specificity.

Pharmacological Potential: The ethyl acetate fraction of M. mammosa, containing this compound, also includes curcumene (a terpene) and scopoletin (a coumarin), suggesting synergistic interactions in antiviral or antioxidant activities . In contrast, isolated xanthones like Rheediaxanthone A or Formoxanthone A lack reported combinatorial effects in the evidence.

Q & A

Q. What protocols ensure ethical sourcing and taxonomic verification of plant material containing this compound?

  • Methodological Answer : Deposit voucher specimens in accredited herbariums (e.g., Kew Gardens) with GPS coordinates of collection sites. Use DNA barcoding (ITS or rbcL regions) for species confirmation. Comply with Nagoya Protocol guidelines for access and benefit-sharing (ABS) agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemixanthone A
Reactant of Route 2
Gemixanthone A

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